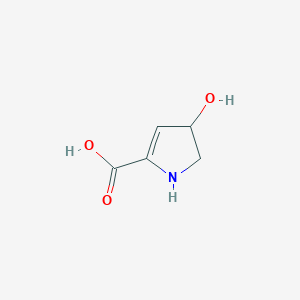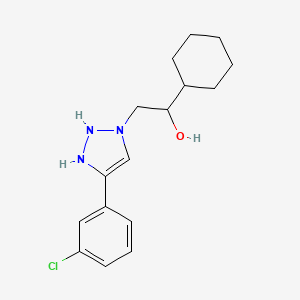![molecular formula C7H3BrClFN2 B14025237 2-Bromo-4-chloro-5-fluoro-1H-benzo[d]imidazole](/img/structure/B14025237.png)
2-Bromo-4-chloro-5-fluoro-1H-benzo[d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-BROMO-4-CHLORO-5-FLUORO-1H-1,3-BENZODIAZOLE is a halogenated benzodiazole derivative. Benzodiazoles are a class of heterocyclic compounds containing a benzene ring fused to an imidazole ring. The presence of bromine, chlorine, and fluorine atoms in the compound makes it highly reactive and useful in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-BROMO-4-CHLORO-5-FLUORO-1H-1,3-BENZODIAZOLE typically involves the halogenation of benzodiazole derivatives. One common method is the direct halogenation using halogenating agents such as N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), and N-fluorosuccinimide (NFS). The reaction is usually carried out in the presence of a catalyst like iron(III) chloride (FeCl3) under controlled temperature conditions .
Industrial Production Methods
Industrial production of 2-BROMO-4-CHLORO-5-FLUORO-1H-1,3-BENZODIAZOLE involves large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems ensures precise control over temperature, pressure, and reagent addition, resulting in efficient production .
Chemical Reactions Analysis
Types of Reactions
2-BROMO-4-CHLORO-5-FLUORO-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions include various substituted benzodiazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-BROMO-4-CHLORO-5-FLUORO-1H-1,3-BENZODIAZOLE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of advanced materials and chemical intermediates[][3].
Mechanism of Action
The mechanism of action of 2-BROMO-4-CHLORO-5-FLUORO-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. The halogen atoms enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This interaction can disrupt biological pathways, leading to its bioactive effects .
Comparison with Similar Compounds
Similar Compounds
- 2-BROMO-4-CHLORO-1H-1,3-BENZODIAZOLE
- 2-BROMO-5-FLUORO-1H-1,3-BENZODIAZOLE
- 4-CHLORO-5-FLUORO-1H-1,3-BENZODIAZOLE
Uniqueness
2-BROMO-4-CHLORO-5-FLUORO-1H-1,3-BENZODIAZOLE is unique due to the presence of three different halogen atoms, which impart distinct reactivity and properties compared to other benzodiazole derivatives. This makes it a versatile compound for various chemical and biological applications .
Properties
Molecular Formula |
C7H3BrClFN2 |
|---|---|
Molecular Weight |
249.47 g/mol |
IUPAC Name |
2-bromo-4-chloro-5-fluoro-1H-benzimidazole |
InChI |
InChI=1S/C7H3BrClFN2/c8-7-11-4-2-1-3(10)5(9)6(4)12-7/h1-2H,(H,11,12) |
InChI Key |
ZMNJRLLRYOALBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1NC(=N2)Br)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(R)-6-Azaspiro[2.5]octan-4-ol](/img/structure/B14025155.png)
![(NZ)-N-[(3-bromo-5-methylphenyl)methylidene]hydroxylamine](/img/structure/B14025159.png)



![3-Bromo-2-[(hydroxyimino)methyl]phenol](/img/structure/B14025182.png)

![(1R)-7,7-dimethyl-1-(sulfanylmethyl)bicyclo[2.2.1]heptan-2-ol](/img/structure/B14025184.png)


![Benzyl N-[[rel-(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-YL]methyl]carbamate](/img/structure/B14025206.png)
![2-amino-5H-pyrrolo[3,2-d]pyrimidin-4-ol; trifluoroacetic acid](/img/structure/B14025207.png)


